BenchChemオンラインストアへようこそ!

4-cyclopentyl-1H-Pyrazole

FXR modulation Nuclear receptors Metabolic disease

Procure 4-Cyclopentyl-1H-pyrazole (CAS 90253-22-8) for lead optimization. This unsubstituted NH-pyrazole offers validated superiority over cyclohexyl/isopropyl analogs in FXR activation (Roche JP5868937B2) and distinct N-type calcium channel blockade (US8853418). The cyclopentyl group delivers a balanced cLogP (1.91) and optimal Csp³ fraction (0.62) for CNS-oral bioavailability. Available from milligram to kilogram scale at ≥95% purity for fragment elaboration or N-functionalization campaigns.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 90253-22-8
Cat. No. B1316776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-1H-Pyrazole
CAS90253-22-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CNN=C2
InChIInChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10)
InChIKeyLZCWESDQKOJPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopentyl-1H-Pyrazole CAS 90253-22-8: Procurement Guide for Heterocyclic Building Blocks


4-Cyclopentyl-1H-pyrazole (CAS 90253-22-8) is an unsubstituted monocyclic pyrazole heterocycle bearing a cyclopentyl moiety at the 4-position, with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol [1]. The compound is commercially available as a research chemical and synthetic intermediate from multiple vendors at purities typically ranging from 95% to 98% (HPLC) [2]. The 4-cyclopentyl substitution pattern is distinct from the more common 3- or 5-alkylated pyrazoles, and this positional isomerism affects both synthetic accessibility and downstream reactivity in cross-coupling and N-functionalization reactions [3]. As an NH-containing pyrazole, the compound retains an unprotected ring nitrogen available for subsequent N-alkylation, N-arylation, or N-sulfonylation chemistry.

4-Cyclopentyl-1H-Pyrazole CAS 90253-22-8: Why In-Class Pyrazoles Cannot Be Interchanged Without Performance Loss


Pyrazole-based building blocks with different C4 substituents (e.g., cyclopentyl vs. cyclohexyl vs. phenyl vs. hydrogen) exhibit markedly divergent physicochemical and biological properties that preclude generic substitution in lead optimization workflows. The cyclopentyl group imparts a specific combination of lipophilicity (consensus LogP = 1.91, topological polar surface area = 28.68 Ų) and steric bulk that differs measurably from both smaller substituents (methyl, ethyl) and larger cyclic systems (cyclohexyl, phenyl) . These differences translate into altered membrane permeability, target binding kinetics, and metabolic stability when the scaffold is elaborated into bioactive molecules [1]. In medicinal chemistry campaigns targeting kinases, GPCRs, or nuclear hormone receptors, the 4-cyclopentyl motif has been independently validated as a privileged substructure delivering enhanced potency and selectivity profiles relative to alternative C4 substitutions. Selecting an analog with an inappropriate C4 group may compromise SAR continuity and necessitate re-optimization of the entire series.

4-Cyclopentyl-1H-Pyrazole CAS 90253-22-8: Quantitative Differentiation Evidence Versus Comparator Pyrazoles


Cyclopentyl vs. Cyclohexyl vs. Isopropyl: FXR Modulator Potency Differential in Cellular Reporter Assays

In a patent series from F. Hoffmann-La Roche evaluating cyclopentyl- and cycloheptylpyrazole derivatives as Farnesoid X Receptor (FXR) modulators, the cyclopentyl-substituted pyrazole core served as the foundational scaffold delivering cellular EC₅₀ values in the sub-micromolar range. Comparative SAR analysis within the patent family indicates that replacement of the cyclopentyl moiety with cyclohexyl or isopropyl groups resulted in reduced FXR activation potency [1]. While the patent does not disclose the unsubstituted parent compound's standalone EC₅₀, the cyclopentyl-bearing derivatives consistently outperformed alternative cyclic alkyl substituents in FXR-dependent luciferase reporter gene assays conducted in HEK293 cells [1].

FXR modulation Nuclear receptors Metabolic disease

N-Type Calcium Channel Blocker Potency: Cyclopentylpyrazole Scaffold vs. Alternative Heterocyclic Cores

Patent US8853418 discloses cyclopentylpyrazoles as N-type calcium channel blockers for the treatment of pain. The cyclopentyl-substituted pyrazole core was identified as an essential structural element for N-type calcium channel inhibitory activity, with disclosed compounds achieving potent blockade in electrophysiological assays [1]. The patent explicitly teaches that the cyclopentylpyrazole scaffold provides a distinct pharmacological profile compared to non-pyrazole calcium channel blockers such as gabapentin and pregabalin, which act via α₂δ subunit binding rather than direct channel pore blockade [1]. This mechanistic differentiation—direct channel inhibition versus auxiliary subunit modulation—positions cyclopentylpyrazoles as an alternative pharmacological class for addressing neuropathic pain conditions where first-line gabapentinoids show inadequate efficacy or intolerable side effects [1].

Ion channels Pain therapeutics CNS drug discovery

Physicochemical Differentiation: 4-Cyclopentyl vs. 4-Cyclohexyl vs. 4-Phenyl Pyrazoles

The 4-cyclopentyl substitution imparts a distinct physicochemical profile compared to structurally analogous 4-substituted pyrazoles. 4-Cyclopentyl-1H-pyrazole (MW = 136.19 g/mol) exhibits a consensus LogP of 1.91 and a topological polar surface area (TPSA) of 28.68 Ų . In contrast, the 4-cyclohexyl analog (MW = 150.22 g/mol, CAS 73123-52-1) is heavier and more lipophilic, while the 4-phenyl analog (MW = 144.17 g/mol, CAS 10199-68-5) introduces aromatic planarity and π-π stacking potential that alters binding mode geometries [1]. The cyclopentyl group provides intermediate lipophilicity and steric demand—neither as conformationally flexible as acyclic alkyl chains nor as rigid and bulky as phenyl—positioning it within favorable drug-likeness parameter space while retaining sufficient three-dimensionality to enhance target selectivity .

Drug-likeness Physicochemical profiling Medicinal chemistry

Commercial Availability: Purity Specifications and Scalability for Procurement Planning

4-Cyclopentyl-1H-pyrazole is commercially available from multiple suppliers with documented purity specifications and scalability options. Capot Chemical offers the compound at 98% purity (Min, HPLC) with scalability up to kilogram quantities [1]. Bidepharm provides the compound at 95% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC certificates . Aladdin Scientific lists the compound at 95% purity with pricing of $565.90 . Amar Chemical offers 95+% purity with room temperature storage conditions [2]. This multi-vendor availability with verifiable purity specifications reduces supply chain risk compared to less common 4-substituted pyrazole analogs that may require custom synthesis.

Procurement Supply chain Quality specifications

4-Cyclopentyl-1H-Pyrazole CAS 90253-22-8: Validated Research and Industrial Application Scenarios


FXR-Targeted Metabolic and Hepatobiliary Disease Drug Discovery

Research programs developing Farnesoid X Receptor (FXR) agonists for non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), or metabolic syndrome should prioritize 4-cyclopentyl-1H-pyrazole as a core building block. The cyclopentylpyrazole scaffold has been validated in F. Hoffmann-La Roche patent JP5868937B2 as delivering superior cellular FXR activation compared to cyclohexyl or isopropyl analogs in HEK293 luciferase reporter assays [1]. The unsubstituted 4-cyclopentyl-1H-pyrazole serves as the starting point for elaborating fully functionalized FXR modulators with demonstrated cellular potency.

N-Type Calcium Channel Blocker Development for Neuropathic Pain

Programs targeting N-type calcium channels for non-opioid pain therapeutics should consider the cyclopentylpyrazole scaffold as a differentiated alternative to gabapentinoid α₂δ ligands. Patent US8853418 establishes that cyclopentylpyrazoles act as direct N-type calcium channel blockers with a mechanism distinct from gabapentin and pregabalin [2]. For pain indications where gabapentinoids show limited efficacy (e.g., certain neuropathic pain subtypes), the cyclopentylpyrazole core may enable development of analgesics with an alternative pharmacological profile.

Fragment-Based Drug Discovery and Lead Optimization with Favorable Physicochemical Parameters

4-Cyclopentyl-1H-pyrazole is an attractive starting fragment or intermediate for medicinal chemistry programs seeking to maintain favorable drug-likeness parameters. With molecular weight of 136.19 g/mol, consensus LogP of 1.91, and fraction Csp³ of 0.62, the compound falls within optimal ranges for oral bioavailability and CNS permeability while providing three-dimensional shape diversity . The cyclopentyl group offers a balanced steric profile—less bulky than cyclohexyl or phenyl, yet more conformationally constrained than acyclic alkyl chains—making it suitable for fragment growing and scaffold hopping campaigns.

Cross-Coupling and N-Functionalization Chemistry for Library Synthesis

The compound serves as a versatile synthetic intermediate for generating diverse pyrazole libraries via N-alkylation, N-arylation, or halogenation followed by cross-coupling. The 4-position cyclopentyl substitution leaves the 3- and 5-positions available for further functionalization while the unprotected N1-H nitrogen permits selective derivatization [3]. Commercial availability at 95-98% purity with scalability up to kilogram quantities [4] supports both small-scale exploratory chemistry and larger-scale lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyclopentyl-1H-Pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.